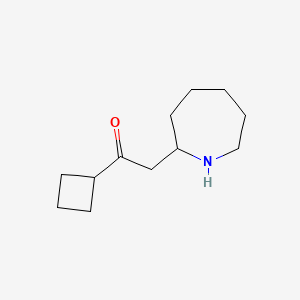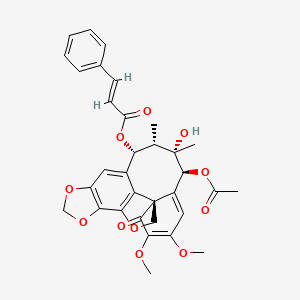
Kadsuphilol U
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsuphilol U is a lignan compound isolated from the aerial parts of the Taiwanese medicinal plant Kadsura philippinensis . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound, along with other lignans from Kadsura philippinensis, has been studied for its potential medicinal properties.
Métodos De Preparación
The synthesis of Kadsuphilol U involves several steps, including the use of various reagents and catalysts. The synthetic route typically starts with the extraction of the compound from the plant material, followed by purification using chromatographic techniques
Análisis De Reacciones Químicas
Kadsuphilol U undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Kadsuphilol U involves its interaction with various molecular targets and pathways. As an antioxidant, this compound scavenges reactive oxygen species and inhibits oxidative stress . It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in its anti-cancer and anti-viral activities are still under investigation.
Comparación Con Compuestos Similares
Kadsuphilol U is similar to other lignan compounds isolated from Kadsura philippinensis, such as kadsuphilins N and O . These compounds share similar structural features and biological activities. this compound is unique in its specific molecular structure and the particular biological activities it exhibits. Other similar compounds include lignans from the Schisandra genus, such as schisandrins and gomisins .
Propiedades
Fórmula molecular |
C33H32O11 |
|---|---|
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H32O11/c1-17-26(44-24(35)12-11-19-9-7-6-8-10-19)20-13-23-27(42-16-41-23)29-25(20)33(15-40-29)21(31(32(17,3)37)43-18(2)34)14-22(38-4)28(39-5)30(33)36/h6-14,17,26,31,37H,15-16H2,1-5H3/b12-11+/t17-,26+,31-,32-,33-/m0/s1 |
Clave InChI |
RFLJFFCQFBVABL-NYVRLXBJSA-N |
SMILES isomérico |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)/C=C/C6=CC=CC=C6 |
SMILES canónico |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C=CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
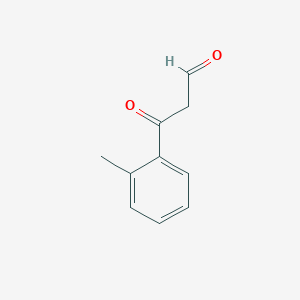
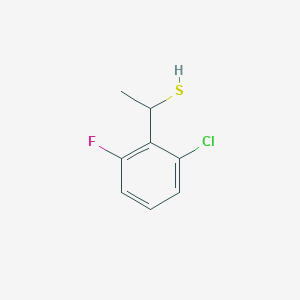
![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)
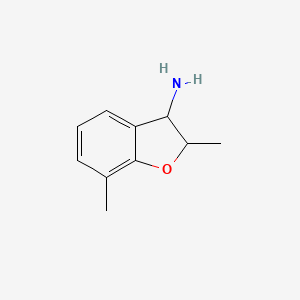
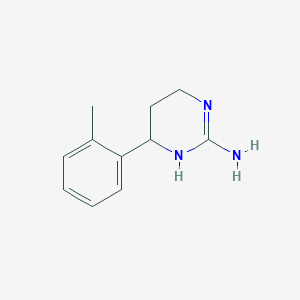
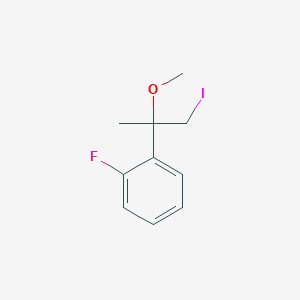
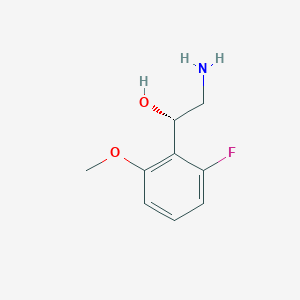
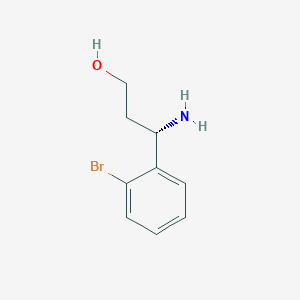
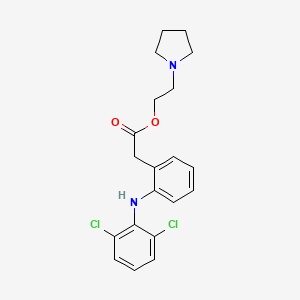
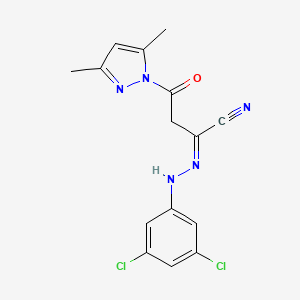
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
